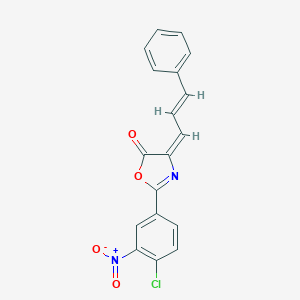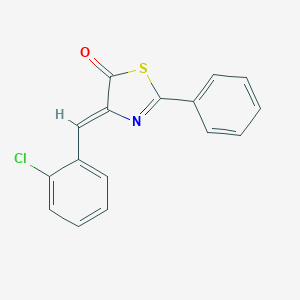
2,3,4,5,6-Pentafluoro-N-(2-thiazolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6-Pentafluoro-N-(2-thiazolyl)benzamide, commonly known as PTBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a small molecule inhibitor that has been shown to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of PTBA involves the inhibition of various enzymes. For example, PTBA has been shown to inhibit protein tyrosine phosphatases by binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. Similarly, PTBA inhibits protein arginine methyltransferases by binding to the active site of the enzyme and preventing it from methylating its substrates. The inhibition of these enzymes leads to a wide range of biological effects, including the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
PTBA has been shown to have a wide range of biochemical and physiological effects. In addition to its enzyme inhibitory properties, PTBA has been shown to induce apoptosis in cancer cells, to inhibit angiogenesis, and to reduce inflammation. PTBA has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
PTBA has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a valuable tool for studying enzyme function. PTBA has also been shown to have a high degree of selectivity for its target enzymes, which minimizes off-target effects. However, PTBA has some limitations as well. It is relatively unstable in solution and can degrade over time, which can affect the reproducibility of experiments. Additionally, PTBA has poor solubility in aqueous solutions, which can limit its use in certain assays.
Orientations Futures
For research on PTBA include the development of derivatives with improved properties and the identification of new target enzymes.
Méthodes De Synthèse
The synthesis of PTBA involves the reaction of 2-aminothiazole with 2,3,4,5,6-pentafluorobenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure PTBA. This method has been optimized to produce high yields of PTBA with high purity.
Applications De Recherche Scientifique
PTBA has been shown to have a wide range of biological activities, which makes it a valuable tool for scientific research. It has been used as a small molecule inhibitor of various enzymes, including protein tyrosine phosphatases, protein arginine methyltransferases, and histone deacetylases. PTBA has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties.
Propriétés
Formule moléculaire |
C10H3F5N2OS |
|---|---|
Poids moléculaire |
294.2 g/mol |
Nom IUPAC |
2,3,4,5,6-pentafluoro-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H3F5N2OS/c11-4-3(5(12)7(14)8(15)6(4)13)9(18)17-10-16-1-2-19-10/h1-2H,(H,16,17,18) |
Clé InChI |
ICTCSOQTZGYUTP-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
SMILES canonique |
C1=CSC(=N1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273948.png)
![4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273951.png)



![Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate](/img/structure/B273957.png)
![Ethyl 3-(2-aminoanilino)-2-[(diethoxyphosphorothioyl)sulfanyl]-2-butenoate](/img/structure/B273958.png)
![1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}](/img/structure/B273959.png)


![9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one](/img/structure/B273977.png)

